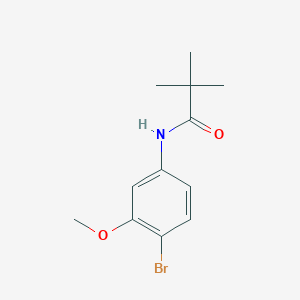![molecular formula C14H27NO B259574 N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)
N-[2-(methyloxy)cyclohexyl]cycloheptanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(methyloxy)cyclohexyl]cycloheptanamine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE has gained popularity among drug users due to its dissociative and hallucinogenic effects. However, the drug's potential for abuse and its adverse effects have raised concerns among health professionals.
作用机制
MXE works by blocking N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity and learning and memory processes. By blocking NMDA receptors, MXE disrupts the communication between neurons and alters the perception of sensory input. MXE also acts on other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXE has been shown to produce a range of biochemical and physiological effects in animal studies. The drug increases the release of dopamine and serotonin in the brain, which may contribute to its rewarding and reinforcing effects. MXE also increases heart rate and blood pressure and can cause respiratory depression at high doses. The drug has been shown to produce long-lasting changes in the brain's reward circuitry, which may contribute to its potential for abuse.
实验室实验的优点和局限性
MXE has several advantages for use in laboratory experiments. The drug's dissociative effects make it a useful tool for studying the neural mechanisms underlying consciousness and perception. MXE is also relatively stable and has a long half-life, which makes it suitable for pharmacokinetic and metabolism studies. However, MXE has several limitations for use in laboratory experiments. The drug's potential for abuse and its adverse effects make it difficult to use in human studies. Moreover, the synthesis of MXE requires specialized laboratory equipment and expertise, which may limit its availability for research purposes.
未来方向
There are several future directions for research on MXE. One area of research is to investigate the long-term effects of MXE on the brain and behavior. Studies have shown that chronic use of MXE can lead to cognitive impairment and psychiatric symptoms. Another area of research is to investigate the potential therapeutic uses of MXE. The drug's dissociative effects may have potential for treating certain psychiatric disorders, such as depression and anxiety. However, more research is needed to determine the safety and efficacy of MXE for therapeutic purposes. Finally, research is needed to develop new and safer arylcyclohexylamine drugs that can be used for scientific research and therapeutic purposes.
合成方法
MXE can be synthesized through a multi-step process that involves the reaction of cyclohexanone with 2-bromo-4-methylphenol to form the intermediate compound 2-(4-methylphenoxy)cyclohexanone. The intermediate compound is then reacted with cycloheptanamine in the presence of a reducing agent to form MXE. The synthesis of MXE requires specialized laboratory equipment and expertise, and it is not a straightforward process.
科学研究应用
MXE has been used in scientific research to study its effects on the brain and behavior. The drug's dissociative effects make it a useful tool for studying the neural mechanisms underlying consciousness and perception. MXE has also been used to study the effects of NMDA receptor antagonists on learning and memory. Moreover, MXE has been used as a model drug to study the pharmacokinetics and metabolism of arylcyclohexylamines.
属性
产品名称 |
N-[2-(methyloxy)cyclohexyl]cycloheptanamine |
|---|---|
分子式 |
C14H27NO |
分子量 |
225.37 g/mol |
IUPAC 名称 |
N-(2-methoxycyclohexyl)cycloheptanamine |
InChI |
InChI=1S/C14H27NO/c1-16-14-11-7-6-10-13(14)15-12-8-4-2-3-5-9-12/h12-15H,2-11H2,1H3 |
InChI 键 |
JZDQZLOTEYWYNS-UHFFFAOYSA-N |
SMILES |
COC1CCCCC1NC2CCCCCC2 |
规范 SMILES |
COC1CCCCC1NC2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)

![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)

![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)


![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)

![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)
